molecular formula C11H10N2O2S B13927675 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid

2-Amino-5-p-tolyl-thiazole-4-carboxylic acid

Cat. No.: B13927675
M. Wt: 234.28 g/mol
InChI Key: AKZBGCSSXWJAGL-UHFFFAOYSA-N
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Description

2-Amino-5-p-tolyl-thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid group in the thiazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid typically involves the reaction of p-toluidine with thiourea in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or water. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

2-Amino-5-p-tolyl-thiazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its diverse biological activities.

Comparison with Similar Compounds

    2-Amino-4-(p-tolyl)thiazole: Similar structure but lacks the carboxylic acid group.

    5-(p-Tolyl)thiazol-2-amine: Similar structure but with different substitution patterns on the thiazole ring.

Uniqueness: 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in various applications.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-amino-5-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-6-2-4-7(5-3-6)9-8(10(14)15)13-11(12)16-9/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

AKZBGCSSXWJAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O

Origin of Product

United States

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